5-(5-Fluoro-2-hydroxyphenyl)pyridin-3-ol
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Overview
Description
5-(5-Fluoro-2-hydroxyphenyl)pyridin-3-ol is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 5-position of the phenyl ring and a hydroxyl group at the 2-position of the phenyl ring, which is attached to a pyridin-3-ol moiety. The incorporation of fluorine into organic molecules often imparts unique physical, chemical, and biological properties, making fluorinated compounds valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-hydroxyphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the hydroxyphenyl group at the 5-position.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450–500°C).
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-hydroxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can result in various substituted pyridine derivatives .
Scientific Research Applications
5-(5-Fluoro-2-hydroxyphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are often used in the development of radiolabeled compounds for imaging studies.
Medicine: Fluorinated compounds are valuable in drug discovery due to their enhanced metabolic stability and bioavailability.
Industry: They are used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of various biochemical pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
5-(5-Fluoro-2-hydroxyphenyl)pyridin-3-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its chemical and biological properties. Compared to other fluorinated pyridines, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(5-fluoro-2-hydroxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-1-2-11(15)10(4-8)7-3-9(14)6-13-5-7/h1-6,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOIHWJNHREWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CN=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682673 |
Source
|
Record name | 5-(5-Fluoro-2-hydroxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-62-7 |
Source
|
Record name | 5-(5-Fluoro-2-hydroxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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